N-(2-Chlorobenzyl)-1-propanamine hydrochloride
Overview
Description
“N-(2-Chlorobenzyl)-1-propanamine hydrochloride” is a chemical compound with the molecular formula C10H14ClN.ClH . It is a salt with hydrochloride . The compound has a molecular weight of 220.14 .
Molecular Structure Analysis
The molecular structure of “N-(2-Chlorobenzyl)-1-propanamine hydrochloride” consists of a benzyl group (a benzene ring attached to a CH2 group), a propylamine group (a three-carbon chain with an amine group at the end), and a chlorine atom attached to the benzyl group .Physical And Chemical Properties Analysis
“N-(2-Chlorobenzyl)-1-propanamine hydrochloride” is a solid at room temperature .Scientific Research Applications
Scientific Research Applications Beyond Pharmacology
Biological and Environmental Impacts of Related Compounds
Nitrosamine Formation and Removal in Water Treatment :
- Research has extensively studied the formation and removal of nitrosamines, such as N-Nitrosodimethylamine (NDMA), in water and wastewater treatment processes. NDMA and related compounds are primarily formed through the reaction of certain precursors with disinfection agents like chloramine. Advanced water treatment technologies, including UV photolysis and biological treatment, have been identified as effective for mitigating NDMA formation, highlighting the importance of controlling these compounds due to their potential health risks (Sgroi et al., 2018).
Chemical Properties and Environmental Persistence :
- The environmental occurrence and fate of chlorobenzenes, which share structural similarities with the target compound, have been studied for their potential toxicity and persistence. These studies emphasize the importance of understanding chemical properties to assess environmental risks and develop remediation strategies for persistent organic pollutants (F. Brahushi et al., 2017).
Technological and Industrial Applications
Ion Mobility Spectrometry for Quality Control :
- Ion mobility spectrometry (IMS) has found unconventional applications beyond traditional uses, such as quality control in the pharmaceutical industry. This demonstrates the potential for adopting advanced analytical techniques to ensure product quality and safety, which could be relevant for compounds like N-(2-Chlorobenzyl)-1-propanamine hydrochloride in various industrial contexts (S. Armenta et al., 2011).
Emerging Contaminant Analysis :
- Studies on emerging contaminants, such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP), offer insights into environmental occurrence, exposure, and risks. Such research is crucial for developing strategies to monitor and mitigate the impact of novel or less studied chemicals in the environment and human health, underscoring the broader relevance of environmental toxicology research (Chen Wang et al., 2020).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h3-6,12H,2,7-8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLVFDHSJRZPBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-1-propanamine hydrochloride | |
CAS RN |
1051363-52-0 | |
Record name | Benzenemethanamine, 2-chloro-N-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1051363-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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